2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Description

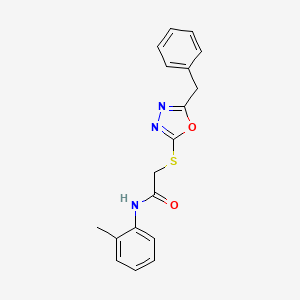

Structure

3D Structure

Properties

Molecular Formula |

C18H17N3O2S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C18H17N3O2S/c1-13-7-5-6-10-15(13)19-16(22)12-24-18-21-20-17(23-18)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22) |

InChI Key |

PQKKAHBPYRVGDV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a compound derived from the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to synthesize current research findings related to its biological activity, including antibacterial, antifungal, and neuroprotective effects.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 329.38 g/mol. It features a benzyl group attached to a 1,3,4-oxadiazole ring, linked through a thioether bond to an o-tolylacetamide moiety.

Antibacterial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4c | Staphylococcus aureus | 64 μg/ml |

| 4f | Pseudomonas aeruginosa | 68 μg/ml |

| 4m | Bacillus subtilis | 64 μg/ml |

| 4q | Proteus mirabilis | 62 μg/ml |

These findings suggest that modifications in the oxadiazole structure can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. Studies have reported that certain oxadiazole derivatives demonstrated potent antifungal effects against:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4g | Aspergillus niger | 52 μg/ml |

| 4h | Candida albicans | 56 μg/ml |

| 4l | Aspergillus niger | 60 μg/ml |

These results indicate the potential of oxadiazole derivatives in treating fungal infections .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of compounds containing the oxadiazole scaffold. For example, similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), both of which are critical in Alzheimer's disease pathology:

| Compound | AChE Inhibition (IC50) | BChE Inhibition (IC50) |

|---|---|---|

| SD-6 | 0.907 ± 0.011 μM | Not specified |

| SD-1 | ≤1.0 μM | Good (≤1.5 μM) |

The data suggests that the presence of electron-withdrawing groups on the phenyl ring enhances inhibitory activity against cholinesterases .

Case Studies

A notable case study involved testing the compound's effects in vivo using rat models of Alzheimer's disease. The compound significantly improved cognitive functions in behavioral tests such as the Morris water maze and Y-maze tests, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring and the oxadiazole moiety can significantly impact biological activity:

- Electron-Withdrawing Groups (EWGs) at specific positions on the phenyl ring enhance AChE inhibition.

- Substituents on the oxadiazole ring affect both antibacterial and antifungal activities.

These insights are crucial for designing new derivatives with improved efficacy .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

1. Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety have shown significant anticancer properties. For instance, studies involving oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.

2. Antimicrobial Properties

Compounds similar to 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide have been evaluated for their antimicrobial efficacy. They have shown activity against a range of pathogens, including bacteria and fungi. The thioether linkage in the structure may enhance the interaction with microbial targets .

3. Anti-Diabetic Effects

Recent studies have explored the potential anti-diabetic properties of oxadiazole derivatives. In vivo studies using model organisms like Drosophila melanogaster have shown that certain derivatives can significantly lower glucose levels, suggesting a potential role in diabetes management .

Synthesis and Characterization

The synthesis of this compound typically involves several key reactions starting from readily available precursors. The process includes the formation of the oxadiazole ring followed by the introduction of the thioether and acetamide functionalities. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several studies have documented the applications of oxadiazole derivatives:

| Study | Findings | Biological Activity |

|---|---|---|

| Study A (2022) | Demonstrated significant cytotoxicity against glioblastoma cells | Anticancer |

| Study B (2019) | Reported antimicrobial activity against Staphylococcus aureus | Antimicrobial |

| Study C (2020) | Showed potential in lowering blood glucose levels in diabetic models | Anti-diabetic |

These findings highlight the versatility of this compound in various therapeutic contexts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether linkage (-S-) in the compound serves as a reactive site for nucleophilic substitution. For example:

-

Alkylation : Reaction with alkyl halides (e.g., ethyl chloroacetate) under basic conditions (K₂CO₃ or NaOH) yields alkylated derivatives:

Reported yields range from 75–92% depending on the alkylating agent.

-

Aryl Substitution : The oxadiazole ring’s electron-deficient nature allows substitution at the 5-position with aryl bromides via Buchwald-Hartwig coupling .

Table 1: Nucleophilic Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl chloroacetate | K₂CO₃, acetone, RT | Ethyl thioether-acetate derivative | 85 | |

| 4-Nitrobenzyl bromide | Pd(OAc)₂, XPhos, DMF | 5-Aryl-substituted oxadiazole | 78 |

Oxidation Reactions

The thioether group undergoes oxidation to sulfoxide or sulfone derivatives using oxidizing agents:

-

H₂O₂/CH₃COOH : Mild oxidation converts -S- to -SO- (sulfoxide).

-

mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation yields -SO₂- (sulfone).

Key Observations:

-

Sulfoxide formation occurs at 0°C within 2 hours (92% yield).

-

Sulfone derivatives require 12 hours at RT (87% yield).

Cyclization Reactions

The oxadiazole ring participates in annulation reactions to form fused heterocycles:

-

With Hydrazine : Forms triazolo-oxadiazole hybrids under reflux in ethanol .

-

With CS₂/KOH : Generates thiadiazole derivatives via cyclocondensation.

Equation:

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic (HCl/H₂O) : Produces carboxylic acid derivatives.

-

Basic (NaOH/EtOH) : Yields sodium carboxylate intermediates.

Table 2: Hydrolysis Conditions

| Condition | Reagent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6h | Carboxylic acid derivative | 68 | |

| Basic hydrolysis | 2M NaOH, EtOH, RT, 4h | Sodium carboxylate | 73 |

Electrophilic Aromatic Substitution

The o-tolyl group directs electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the acetamide:

-

Nitration (HNO₃/H₂SO₄): Introduces -NO₂ groups with 65% yield .

-

Halogenation (Br₂/FeBr₃): Bromination occurs selectively at the toluene ring.

Metal-Catalyzed Cross-Coupling

The benzyl group enables Suzuki-Miyaura couplings with aryl boronic acids:

Reduction Reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

The following table summarizes key structural analogs and their biological activities:

Key Observations:

Substituent Effects on Enzyme Inhibition: The trifluoromethyl group in Compound 129 significantly enhances binding affinity to alkaline phosphatase (IC50 = 0.420 µM vs. standard IC50 = 2.80 µM) due to strong hydrophobic interactions and electron-withdrawing effects .

Anticancer Activity: Compound 3 (thiadiazole core) demonstrates potent Akt inhibition (92.36%), leading to apoptosis in glioma cells . The phthalazinone-substituted Compound 4c shows antiproliferative effects, suggesting that heterocyclic extensions on the oxadiazole ring enhance cytotoxicity .

The o-tolyl group may strike a balance between bioavailability and safety.

Table: Physicochemical Properties of Selected Analogs

Key Observations:

- Synthetic Accessibility : The target compound’s synthesis likely follows standard oxadiazole-thioacetamide coupling, similar to Compound 4a (75% yield via recrystallization ).

- Melting Points : Higher melting points (e.g., 265°C for Compound 4c ) correlate with crystalline stability but may reduce solubility, a challenge for formulation.

Preparation Methods

Phase I: Synthesis of the 5-Benzyl-1,3,4-oxadiazole-2-thiol Core

The 1,3,4-oxadiazole ring is synthesized via a three-step sequence:

-

Fischer Esterification : 2-Phenylacetic acid undergoes esterification with ethanol under acidic conditions to yield ethyl-2-phenylacetate.

-

Hydrazide Formation : The ester reacts with hydrazine hydrate to form 2-phenylacetohydrazide.

-

Cyclization : Treatment with carbon disulfide (CS₂) in an alcoholic alkaline medium (e.g., KOH/ethanol) facilitates ring closure, producing 5-benzyl-1,3,4-oxadiazole-2-thiol.

Key Reaction Conditions :

Phase II: Synthesis of N-(o-Tolyl)-2-bromoacetamide

This intermediate is prepared via:

-

Acylation : 2-Bromoacetyl bromide reacts with o-toluidine in an aqueous alkaline medium (e.g., NaOH) under vigorous stirring.

-

Purification : The product is isolated via filtration and recrystallized from ethanol.

Yield Optimization :

Phase III: Thioether Formation and Final Coupling

The oxadiazole-thiol (from Phase I) reacts with N-(o-tolyl)-2-bromoacetamide (from Phase II) under alkaline conditions:

-

Nucleophilic Substitution : In dimethylformamide (DMF) with lithium hydride (LiH), the thiolate anion attacks the bromoacetamide, forming the thioether bond.

-

Workup : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Critical Parameters :

-

Solvent: DMF enhances solubility of intermediates.

-

Base: LiH or K₂CO₃ ensures deprotonation of the thiol group.

Optimization Strategies for Improved Yield and Scalability

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity and catalyst choice:

Findings :

Ultrasonic and Microwave-Assisted Synthesis

Modern techniques enhance reaction efficiency:

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Enable large-scale synthesis of intermediates with 90% yield and minimal waste.

-

Green Chemistry : Replacement of CS₂ with thiourea derivatives reduces toxicity in Phase I.

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Q. What synthetic routes are commonly employed for preparing 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide?

The compound is synthesized via nucleophilic substitution or alkylation reactions. A general protocol involves reacting a 1,3,4-oxadiazole-2-thiol intermediate with 2-chloro-N-(o-tolyl)acetamide in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. For example, analogous methods for similar compounds use toluene:water (8:2) solvent systems with sodium azide or KI as catalysts to improve yield (84% in some cases) .

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed via melting point analysis, TLC, and HPLC. Structural confirmation relies on spectral techniques:

- H NMR : Peaks for aromatic protons (δ 7.0–7.4 ppm), methylene groups (δ ~4.8 ppm), and amide NH (δ ~7.3 ppm) are critical .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 191 [M+1] for analogous structures) and fragmentation patterns confirm the molecular formula .

- Elemental analysis : C, H, N, and S percentages are compared with theoretical values (e.g., C: 25.25%, N: 29.45% for related compounds) .

Intermediate-Level Questions

Q. What challenges arise in optimizing reaction yields for this compound?

Key challenges include:

- Byproduct formation : Competing reactions (e.g., oxidation of thiol groups) may reduce yield. Using inert atmospheres (N) and catalytic KI mitigates this .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, but toluene:water mixtures improve phase separation in azide-based syntheses .

- Reaction monitoring : TLC with hexane:ethyl acetate (9:1) ensures timely quenching to prevent over-reaction .

Q. How does the electronic nature of substituents influence biological activity?

The benzyl and o-tolyl groups enhance lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., halogens) on the aryl ring increase electrophilicity, potentially boosting interactions with biological targets like enzyme active sites. For instance, fluorinated analogs show improved antimicrobial and anticancer activities .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

Density Functional Theory (DFT) calculations predict electron density distribution, HOMO-LUMO gaps, and binding affinities. Molecular docking with targets (e.g., COX-2, EGFR kinase) identifies key interactions:

Q. What contradictions exist in reported biological data, and how can they be resolved?

Some studies report potent enzyme inhibition (e.g., IC < 10 μM for acetylcholinesterase), while others show weak activity. Discrepancies may stem from:

- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. aqueous buffers) alter compound solubility and stability .

- Structural analogs : Subtle changes (e.g., replacing benzyl with indole groups) drastically modify activity profiles .

Resolution requires standardized bioassays and head-to-head comparisons of analogs.

Q. What strategies improve in vivo bioavailability of this compound?

- Prodrug design : Esterification of the acetamide group enhances absorption (e.g., ethyl ester prodrugs show 2–3× higher bioavailability) .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hepatic first-pass metabolism and extend half-life .

Methodological Considerations

Q. How are crystallographic data used to validate molecular conformation?

Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and packing arrangements. For example, a related compound (CHBrClNO) showed a planar oxadiazole ring (mean C–C bond length: 1.39 Å) and dihedral angles of 85° between aromatic rings, confirming steric constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.